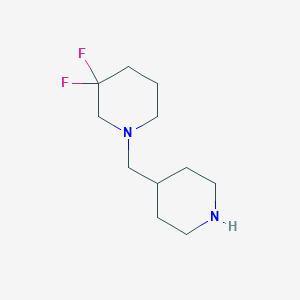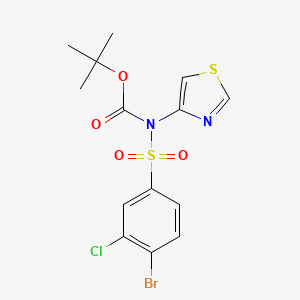
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate is a complex organic compound that combines a sulfonyl group, a thiazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the thiazole ring using sulfonyl chlorides in the presence of a base.
Attachment of the carbamate group: The final step involves the reaction of the sulfonylated thiazole with tert-butyl carbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-3-chlorophenyl)carbamate
- tert-Butyl (4-methylphenyl)sulfonylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a thiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14BrClN2O4S2 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-chlorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C14H14BrClN2O4S2/c1-14(2,3)22-13(19)18(12-7-23-8-17-12)24(20,21)9-4-5-10(15)11(16)6-9/h4-8H,1-3H3 |
InChI Key |
JBLJKJKILJMORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


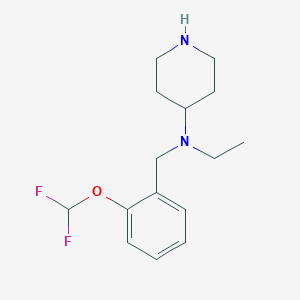

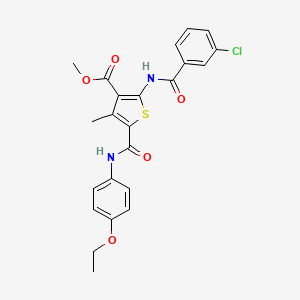
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)



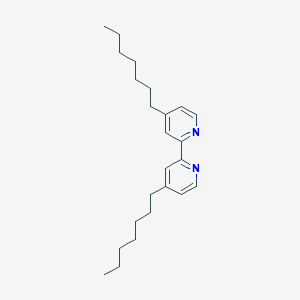

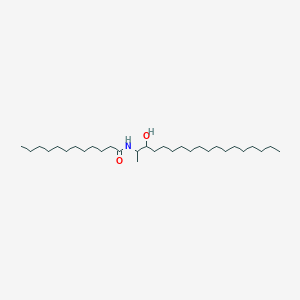
![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)

